molecular formula C10H14O2 B12813057 2-(1-Ethynylcyclopropoxy)tetrahydro-2h-pyran

2-(1-Ethynylcyclopropoxy)tetrahydro-2h-pyran

Cat. No.: B12813057
M. Wt: 166.22 g/mol
InChI Key: WQZMWSOVLKFEPT-UHFFFAOYSA-N
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Description

2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is an organic compound featuring a tetrahydropyran ring substituted with an ethynylcyclopropoxy group This compound is of interest due to its unique structural features, which combine the reactivity of the ethynyl group with the stability of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran typically involves the following steps:

    Formation of Ethynylcyclopropanol: This intermediate can be synthesized by the reaction of cyclopropylcarbinol with acetylene in the presence of a base such as sodium amide.

    Etherification: The ethynylcyclopropanol is then reacted with tetrahydro-2H-pyran under acidic conditions to form the desired compound. Common reagents for this step include p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Hydrogenation of the ethynyl group can yield the corresponding alkane.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethylcyclopropoxy derivatives.

    Substitution: Formation of substituted cyclopropoxy derivatives.

Scientific Research Applications

2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive ethynyl group.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of complex organic compounds and materials.

Mechanism of Action

The mechanism by which 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran exerts its effects depends on the specific reactions it undergoes. The ethynyl group is highly reactive and can participate in various chemical transformations, targeting different molecular pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylethynylcyclopropoxy)tetrahydro-2H-pyran
  • 2-(1-Propynylcyclopropoxy)tetrahydro-2H-pyran

Uniqueness

2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications where the ethynyl functionality is required.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-ethynylcyclopropyl)oxyoxane

InChI

InChI=1S/C10H14O2/c1-2-10(6-7-10)12-9-5-3-4-8-11-9/h1,9H,3-8H2

InChI Key

WQZMWSOVLKFEPT-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)OC2CCCCO2

Origin of Product

United States

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